![molecular formula C22H41NOSn B14293794 N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine CAS No. 128557-51-7](/img/structure/B14293794.png)
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine is a chemical compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to an ethan-1-amine backbone, with a phenoxy group substituted with a tributylstannyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide under basic conditions.
Stannylation: The phenoxy intermediate is then subjected to stannylation using tributyltin chloride in the presence of a catalyst such as palladium. This step introduces the tributylstannyl group onto the phenoxy ring.
Amination: Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction, where a dimethylamine reacts with the stannylated phenoxy intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, electrophiles; reactions often require catalysts such as palladium or copper.
Major Products Formed
Oxidation: Oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Compounds with substituted functional groups replacing the tributylstannyl moiety.
Scientific Research Applications
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The tributylstannyl group may facilitate binding to specific sites, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-[2-(trimethylstannyl)phenoxy]ethan-1-amine
- N,N-Dimethyl-2-[2-(triethylstannyl)phenoxy]ethan-1-amine
- N,N-Dimethyl-2-[2-(triphenylstannyl)phenoxy]ethan-1-amine
Uniqueness
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine is unique due to the presence of the tributylstannyl group, which imparts distinct chemical and physical properties. This compound’s specific structure allows for unique interactions in chemical reactions and biological systems, making it valuable for various applications.
Properties
CAS No. |
128557-51-7 |
|---|---|
Molecular Formula |
C22H41NOSn |
Molecular Weight |
454.3 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-tributylstannylphenoxy)ethanamine |
InChI |
InChI=1S/C10H14NO.3C4H9.Sn/c1-11(2)8-9-12-10-6-4-3-5-7-10;3*1-3-4-2;/h3-6H,8-9H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
JFRRCYQXCSMPTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)

![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)

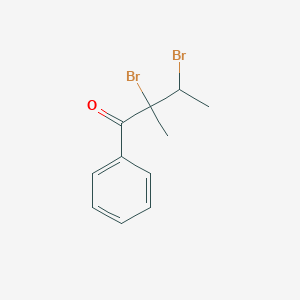
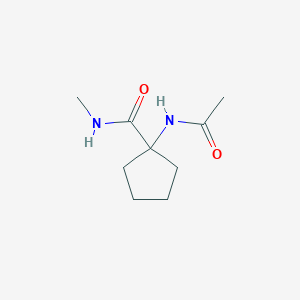
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
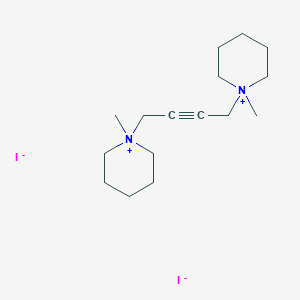
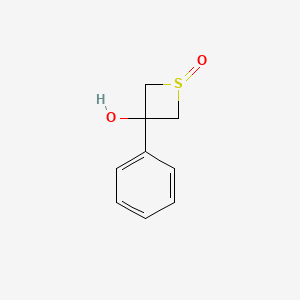
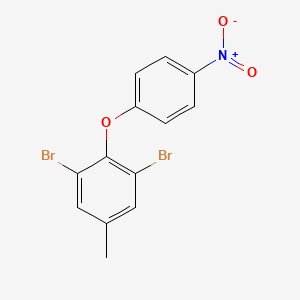

![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)

